(1-phenethyl-1H-imidazol-4-yl)methanamine hydrochloride
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Overview
Description
(1-phenethyl-1H-imidazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H16ClN3 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions
Mechanism of Action
Target of Action
The primary targets of (1-phenethyl-1H-imidazol-4-yl)methanamine hydrochloride are currently unknown
Mode of Action
It is known that imidazole derivatives can interact with various biological targets, leading to diverse physiological effects .
Biochemical Pathways
Imidazole derivatives have been found to participate in various biochemical processes, but the specific pathways influenced by this compound require further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-phenethyl-1H-imidazol-4-yl)methanamine hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic and saturated heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-phenethyl-1H-imidazol-4-yl)methanamine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated imidazole derivatives.
Scientific Research Applications
(1-phenethyl-1H-imidazol-4-yl)methanamine hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-imidazol-4-yl)methylamine: A similar compound with a methyl group instead of a phenethyl group.
4-(1H-imidazol-1-yl)phenol: A compound with a hydroxyl group attached to the phenyl ring.
4-(4-(1H-imidazol-1-yl)phenyl)pyrimidine: A structural hybrid of imidazole and pyrimidine.
Uniqueness
(1-phenethyl-1H-imidazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The phenethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.
Properties
IUPAC Name |
[1-(2-phenylethyl)imidazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c13-8-12-9-15(10-14-12)7-6-11-4-2-1-3-5-11;/h1-5,9-10H,6-8,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCFVPYJWDYBLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(N=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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